molecular formula C13H17NO3 B3374605 4-(2,6-Dimethylmorpholin-4-yl)benzoic acid CAS No. 1021243-39-9

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid

Cat. No.: B3374605
CAS No.: 1021243-39-9
M. Wt: 235.28 g/mol
InChI Key: OTRDBTJTZUXOKP-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid is a benzoic acid derivative featuring a 2,6-dimethyl-substituted morpholine ring at the para position of the aromatic core. This compound is of interest in medicinal chemistry and materials science due to its balanced physicochemical profile, which may enhance bioavailability and target binding in drug design .

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9-7-14(8-10(2)17-9)12-5-3-11(4-6-12)13(15)16/h3-6,9-10H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRDBTJTZUXOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Nitro-Substituted Isomers

Three nitro-substituted analogs are documented, differing in the nitro group’s position relative to the morpholine and carboxylic acid (Table 1).

Table 1: Nitro-Substituted Analogs

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) CAS Number
4-(2,6-Dimethylmorpholin-4-yl)-3-nitrobenzoic acid 3-NO₂, 4-morpholine C₁₃H₁₆N₂O₅ 280.28 942474-64-8
5-Nitro-2-(2,6-dimethylmorpholin-4-yl)benzoic acid 5-NO₂, 2-morpholine C₁₃H₁₆N₂O₅ 280.28 175136-71-7
5-(2,6-Dimethylmorpholin-4-yl)-2-nitrobenzoic acid 2-NO₂, 5-morpholine C₁₃H₁₆N₂O₅ 280.28 1000018-44-9

Key Findings :

  • Electronic Effects : The nitro group’s position influences resonance and inductive effects. For example, a nitro group meta to the carboxylic acid (e.g., 3-nitro isomer) may enhance acidity compared to the parent compound due to electron-withdrawing effects .

Sulfonyl-Substituted Analog

4-(2,6-Dimethylmorpholine-4-sulfonyl)-benzoic acid (SY132657)

  • Molecular Formula: C₁₃H₁₇NO₅S
  • Molecular Weight : 299.34 g/mol
  • Key Feature : The sulfonyl group replaces the methylene bridge, introducing strong electron-withdrawing effects.
  • Impact :
    • Acidity : The sulfonyl group likely lowers the pKa of the carboxylic acid compared to the parent compound, enhancing ionization in physiological conditions .
    • Polarity : Increased polarity may improve water solubility but reduce membrane permeability.

Stereochemical Variants

4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]benzoic acid hydrochloride

  • Molecular Formula: C₁₃H₁₇NO₃·HCl
  • Molecular Weight : 271.74 g/mol (hydrochloride salt)
  • Key Feature : Stereospecific (2R,6S) configuration and a methylene linker.
  • Impact :
    • Solubility : The hydrochloride salt enhances aqueous solubility, critical for formulation.
    • Chiral Recognition : Enantiomeric purity may improve binding specificity in chiral environments (e.g., enzyme active sites) .

Trifluoromethyl Aniline Derivative

4-(2,6-Dimethylmorpholin-4-yl)-3-(trifluoromethyl)aniline

  • Molecular Formula : C₁₃H₁₆F₃N₂O
  • Molecular Weight : 288.28 g/mol
  • Key Feature : Aniline replaces carboxylic acid; trifluoromethyl adds electronegativity.
  • Impact :
    • Basicity : The aniline group introduces basicity (pKa ~4–5), contrasting with the parent compound’s acidity (pKa ~2–3 for benzoic acid).
    • Lipophilicity : The trifluoromethyl group enhances metabolic stability and membrane permeability .

Azo-Benzothiazolyl Benzoic Acids

Example : 2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid

  • Key Feature : Azo (-N=N-) and benzothiazole groups.
  • Impact: Acidity: Dual acidic protons (carboxylic acid and phenolic -OH) with pKa values ranging from 2.5–4.5 (carboxylic) and 8.5–10.5 (phenolic) .

Table 2: Property Comparison

Property Parent Compound Nitro Analogs Sulfonyl Analog Hydrochloride Salt
Molecular Weight (g/mol) 235.28 280.28 299.34 271.74
Key Functional Group Morpholine, COOH Morpholine, NO₂, COOH Morpholine, SO₂, COOH Morpholine, COOH (salt)
Acidity (pKa) ~2–3 (estimated) Lower due to NO₂ Lower due to SO₂ Similar to parent
Solubility Moderate (polar solvents) Low (high polarity) High (ionic) High (aqueous)
Bioavailability Balanced Limited by NO₂ Enhanced (polar) Enhanced (salt form)

Research Implications

  • Drug Design: The parent compound’s morpholine group offers a balance of lipophilicity and hydrogen bonding, making it preferable over bulkier analogs (e.g., benzyl(isopropyl)amino derivatives) for CNS-targeting drugs .
  • Material Science : Nitro and sulfonyl analogs may serve as intermediates for high-polarity polymers or ligands.

Biological Activity

4-(2,6-Dimethylmorpholin-4-yl)benzoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antifungal properties, as well as its implications in various fields such as agriculture and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H19_{19}NO3_3
  • Molecular Weight : 249.31 g/mol

This compound features a benzoic acid moiety substituted with a dimethylmorpholine group, which may influence its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have explored the antibacterial properties of various benzoic acid derivatives, including those with morpholine substitutions. For instance, salicylanilide benzoates, which share structural similarities with this compound, have demonstrated significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (μmol/L)Target Bacteria
Salicylanilide Benzoate A≥0.98MRSA
Salicylanilide Benzoate B≥0.98Streptococcus pneumoniae

The minimum inhibitory concentrations (MICs) indicate that these compounds could serve as potential leads for developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. The evaluation of salicylanilide derivatives against various fungal strains revealed that certain compounds effectively inhibited the growth of Candida species and other pathogenic fungi .

Table 2: Antifungal Activity Against Various Strains

Compound NameMIC (μmol/L)Target Fungi
Salicylanilide Benzoate A0.5Candida albicans
Salicylanilide Benzoate B1.0Aspergillus fumigatus

These findings suggest that modifications to the benzoic acid structure can enhance antifungal efficacy.

Agricultural Applications

The compound's biological activity extends to agricultural applications, particularly as a plant growth regulator. Research indicates that derivatives like 4-(2-phenylethynyl)benzoic acid can significantly affect plant growth parameters such as seed germination and lateral branching .

Case Study: Effects on Tomato Plants
In field trials, foliar applications of benzoic acid derivatives resulted in:

  • Seed Germination Inhibition : Effective at concentrations as low as 0.5 μM.
  • Lateral Bud Suppression : Concentrations between 10 to 100 μM effectively reduced lateral branching without adversely affecting overall plant health.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Wall Synthesis : Similar to other benzoic acid derivatives that target bacterial transglycosylase enzymes.
  • Hormonal Modulation in Plants : Altering levels of gibberellins and reactive oxygen species (ROS), which are critical in regulating growth and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,6-Dimethylmorpholin-4-yl)benzoic acid
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4-(2,6-Dimethylmorpholin-4-yl)benzoic acid

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